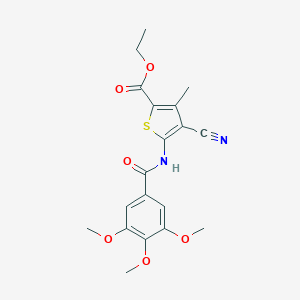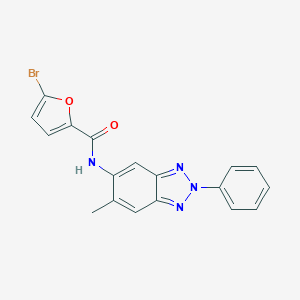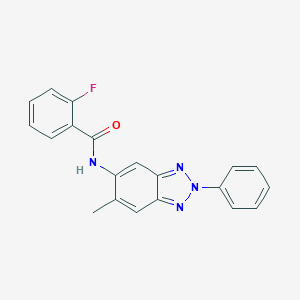
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its mechanism of action and potential applications have been extensively studied by researchers.
作用机制
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate exerts its therapeutic effects by selectively inhibiting the activity of BTK, ITK, and TEC family kinases. BTK is a crucial component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. ITK is involved in the activation of T cells, which play a critical role in the immune response. TEC family kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The inhibition of BTK, ITK, and TEC family kinases by Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several biochemical and physiological effects. In cancer cells, the inhibition of BTK and TEC family kinases leads to the suppression of cell proliferation and survival. In T cells, the inhibition of ITK leads to the suppression of T-cell activation and cytokine production, which can help to reduce inflammation and autoimmune responses.
实验室实验的优点和局限性
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has several advantages as a potential therapeutic agent, including its potent inhibitory activity against multiple kinases, its selectivity for BTK, ITK, and TEC family kinases, and its favorable pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to evaluate its safety and efficacy in humans.
未来方向
There are several future directions for the research and development of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate as a potential therapeutic agent. These include the evaluation of its safety and efficacy in clinical trials, the identification of biomarkers for patient selection, the development of combination therapies with other agents, and the exploration of its potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis.
In conclusion, Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate is a promising small molecule inhibitor that has shown potent inhibitory activity against multiple kinases and has potential applications in the treatment of various types of cancers and autoimmune diseases. Further research is needed to evaluate its safety and efficacy in humans and to explore its potential applications in other diseases.
合成方法
The synthesis of Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate involves several steps, including the reaction of 3-methylthiophene-2-carboxylic acid with ethyl cyanoacetate, followed by the addition of 3,4,5-trimethoxybenzoyl chloride and subsequent cyclization to form the thiophene ring. The final product is obtained through the esterification of the carboxylic acid group with ethanol.
科学研究应用
Ethyl 4-cyano-3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate has been extensively studied for its potential applications in the treatment of various types of cancers and autoimmune diseases. In preclinical studies, this compound has shown potent inhibitory activity against several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC family kinases. These kinases are known to play a crucial role in the proliferation and survival of cancer cells and the immune response.
属性
分子式 |
C19H20N2O6S |
|---|---|
分子量 |
404.4 g/mol |
IUPAC 名称 |
ethyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C19H20N2O6S/c1-6-27-19(23)16-10(2)12(9-20)18(28-16)21-17(22)11-7-13(24-3)15(26-5)14(8-11)25-4/h7-8H,6H2,1-5H3,(H,21,22) |
InChI 键 |
YFLQTTYFJGDYIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
规范 SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)


![Dimethyl 5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]isophthalate](/img/structure/B251792.png)
![5-(4-fluorophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B251794.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B251799.png)
![N-[4-(4-Acetyl-piperazin-1-yl)-phenyl]-3-methyl-benzamide](/img/structure/B251800.png)
![3-chloro-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B251801.png)

